molecular formula C10H18N2O2 B575637 tert-butyl N-(4-cyanobutan-2-yl)carbamate CAS No. 172833-24-8

tert-butyl N-(4-cyanobutan-2-yl)carbamate

Cat. No.: B575637
CAS No.: 172833-24-8
M. Wt: 198.266
InChI Key: CRAXYOAUJIFNES-UHFFFAOYSA-N
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Description

tert-butyl N-(4-cyanobutan-2-yl)carbamate is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aminovaleronitrile backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-cyanobutan-2-yl)carbamate typically involves the protection of the amine group in aminovaleronitrile using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile, tetrahydrofuran, or water, and is usually conducted at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-cyanobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Aminovaleronitrile.

    Substitution: Various substituted aminovaleronitrile derivatives.

    Reduction: Aminovaleramine.

Scientific Research Applications

tert-butyl N-(4-cyanobutan-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyanobutan-2-yl)carbamate primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine group is released, allowing it to react with other functional groups in subsequent steps of a synthetic pathway .

Comparison with Similar Compounds

Similar Compounds

    4-[N-(benzyloxycarbonyl)]-aminovaleronitrile: Uses a benzyloxycarbonyl group instead of a Boc group.

    4-[N-(fluorenylmethyloxycarbonyl)]-aminovaleronitrile: Uses a fluorenylmethyloxycarbonyl group for protection.

Uniqueness

tert-butyl N-(4-cyanobutan-2-yl)carbamate is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-(4-cyanobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAXYOAUJIFNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214406
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172833-24-8
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172833-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-cyano-1-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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